Ala-Arg-Pro-Ala-D-Lys-Amide

Catalog No.
S13333989
CAS No.
M.F
C23H44N10O5
M. Wt
540.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ala-Arg-Pro-Ala-D-Lys-Amide

Product Name

Ala-Arg-Pro-Ala-D-Lys-Amide

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-[[(2R)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C23H44N10O5

Molecular Weight

540.7 g/mol

InChI

InChI=1S/C23H44N10O5/c1-13(25)19(35)32-16(8-5-11-29-23(27)28)22(38)33-12-6-9-17(33)21(37)30-14(2)20(36)31-15(18(26)34)7-3-4-10-24/h13-17H,3-12,24-25H2,1-2H3,(H2,26,34)(H,30,37)(H,31,36)(H,32,35)(H4,27,28,29)/t13-,14-,15+,16-,17-/m0/s1

InChI Key

DQZXKKJZHJDMJN-KSWRQPAISA-N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@H](CCCCN)C(=O)N)N

Ala-Arg-Pro-Ala-D-Lys-Amide is a synthetic peptide composed of five amino acids: alanine, arginine, proline, another alanine, and D-lysine, with an amide functional group at the C-terminus. This compound belongs to a class of bioactive peptides that can exhibit various physiological effects depending on their amino acid sequence and structure. The presence of D-lysine, a non-natural amino acid, enhances its stability against enzymatic degradation, making it an interesting candidate for pharmaceutical applications.

The formation of Ala-Arg-Pro-Ala-D-Lys-Amide involves the coupling of individual amino acids through peptide bonds. The reaction typically occurs via the following steps:

  • Activation of Carboxylic Acid: The carboxylic acid group of one amino acid is activated using coupling reagents such as N,N'-dicyclohexylcarbodiimide or 1-hydroxybenzotriazole.
  • Nucleophilic Attack: The amine group of another amino acid attacks the activated carboxylic acid, forming a peptide bond and releasing water.
  • Formation of Amide: Finally, the C-terminal carboxylic acid is converted to an amide by reacting with ammonia or an amine source.

This sequence allows for the synthesis of peptides with specific sequences and configurations, which can be analyzed using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy .

Peptides like Ala-Arg-Pro-Ala-D-Lys-Amide exhibit various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that similar peptide structures can show activity against bacteria and fungi.
  • Immunomodulatory Effects: Peptides containing arginine are known to influence immune responses.
  • Neuroprotective Effects: Certain sequences may provide neuroprotection by modulating neurotransmitter systems.

The specific biological activity of Ala-Arg-Pro-Ala-D-Lys-Amide would depend on its conformation and interactions with biological targets .

The synthesis of Ala-Arg-Pro-Ala-D-Lys-Amide can be achieved through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): This widely used method involves attaching the first amino acid to a solid support and sequentially adding protected amino acids. Each coupling step is followed by deprotection to expose the amine group for subsequent reactions.
  • Liquid-Phase Synthesis: In this approach, all reactants are in solution. This method is less common for longer peptides due to difficulties in purification but can be effective for shorter sequences.
  • Enzymatic Synthesis: Utilizing enzymes like proteases or ligases can facilitate the formation of peptide bonds under mild conditions, potentially leading to fewer side products .

Ala-Arg-Pro-Ala-D-Lys-Amide has several potential applications:

  • Pharmaceuticals: Due to its stability and potential bioactivity, it could be explored as a therapeutic agent in treating infections or immune disorders.
  • Cosmetics: Peptides are often incorporated into skincare products for their moisturizing and anti-aging properties.
  • Research Tools: It can serve as a model compound for studying peptide interactions and modifications in biochemical research .

Studies on interaction profiles indicate that peptides like Ala-Arg-Pro-Ala-D-Lys-Amide may interact with various receptors or enzymes in biological systems. These interactions can be studied through:

  • Binding Assays: To determine affinity towards specific receptors.
  • In Vivo Studies: To observe physiological effects and mechanisms of action in live models.
  • Molecular Docking Simulations: To predict how the peptide might interact at the molecular level with target proteins .

Several compounds share structural similarities with Ala-Arg-Pro-Ala-D-Lys-Amide. Here are some examples:

Compound NameStructureUnique Features
Ala-Gly-Phe-Lys-AmideAlanine-Glycine-Phenylalanine-LysineSimple structure; less stability than D-amino acids
Arg-Pro-Gly-Leu-AmideArginine-Proline-Glycine-LeucineMore hydrophobic; potential for different biological activity
Lys-Ala-Gly-Thr-AmideLysine-Alanine-Glycine-ThreonineContains threonine; may enhance solubility
Pro-Asp-Tyr-Val-AmideProline-Aspartic Acid-Tyrosine-ValineContains aspartic acid; may have distinct immunological properties

Ala-Arg-Pro-Ala-D-Lys-Amide's uniqueness lies in its combination of D-amino acids and specific sequence that may confer enhanced stability and unique biological activities compared to these similar compounds .

XLogP3

-5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

8

Exact Mass

540.34961454 g/mol

Monoisotopic Mass

540.34961454 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

Explore Compound Types